Hexaaquacalcium ion

概要

説明

Calcium hexahydroxide, also known as calcium hydroxide, is an inorganic compound with the chemical formula Ca(OH)₂. It is a colorless crystal or white powder and is produced when calcium oxide (quicklime) is mixed with water.

準備方法

Synthetic Routes and Reaction Conditions

Calcium hexahydroxide is typically prepared by the reaction of calcium oxide with water. This reaction is highly exothermic, meaning it releases a significant amount of heat: [ \text{CaO} + \text{H}_2\text{O} \rightarrow \text{Ca(OH)}_2 ] This method is commonly used in both laboratory and industrial settings .

Industrial Production Methods

In industrial production, calcium hexahydroxide is produced in large quantities by the thermal decomposition of limestone (calcium carbonate) to produce calcium oxide, which is then hydrated to form calcium hexahydroxide. The reaction conditions, such as temperature and water addition rate, are carefully controlled to ensure the quality and purity of the final product .

化学反応の分析

Types of Reactions

Calcium hexahydroxide undergoes several types of chemical reactions, including:

Neutralization Reactions: Reacts with acids to form calcium salts and water.

Carbonation: Reacts with carbon dioxide to form calcium carbonate.

Decomposition: Decomposes into calcium oxide and water when heated to high temperatures.

Common Reagents and Conditions

Acids: Reacts with hydrochloric acid, sulfuric acid, and nitric acid to form calcium chloride, calcium sulfate, and calcium nitrate, respectively.

Carbon Dioxide:

Major Products Formed

Calcium Salts: Such as calcium chloride, calcium sulfate, and calcium nitrate.

Calcium Carbonate: Formed during the carbonation process.

科学的研究の応用

Biological Significance

Calcium ions play a crucial role in biological systems. The hexaaquacalcium ion is essential for various physiological functions, such as muscle contraction, neurotransmitter release, and cellular signaling.

- Calcium as a Second Messenger : Calcium ions act as secondary messengers in signal transduction pathways. The binding of calcium to proteins can trigger various cellular responses, including muscle contraction and hormone secretion .

- Bone Health : Calcium is a primary component of bone tissue. The bioavailability of hexaaquacalcium ions influences bone mineralization and health .

Case Study: Calcium in Muscle Contraction

Research indicates that the release of calcium ions from the sarcoplasmic reticulum is critical for muscle contraction. The interaction of hexaaquacalcium ions with troponin C initiates the contraction process by exposing binding sites on actin filaments .

Materials Science

In materials science, hexaaquacalcium ions are utilized in the synthesis of calcium-based materials, which have applications in construction and nanotechnology.

- Calcium Silicate Hydrate (C-S-H) : The hydration of cement involves the formation of C-S-H gel, where hexaaquacalcium ions play a role in the initial stages of hydration, contributing to the strength and durability of concrete .

- Nanostructured Materials : Research has shown that calcium ions can be used to create nanostructured materials with enhanced properties for use in electronics and catalysis .

Data Table: Properties of Calcium-Based Materials

| Material | Application | Key Properties |

|---|---|---|

| Calcium Silicate Hydrate | Construction | High strength, low permeability |

| Calcium Carbonate | Carbon capture | High reactivity with CO2 |

| Calcium Phosphate | Bone grafting | Biocompatibility, osteoconductivity |

Energy Storage Technologies

Hexaaquacalcium ions are emerging as key components in next-generation energy storage systems, particularly calcium-ion batteries.

- Calcium-Ion Batteries : These batteries utilize calcium ions as charge carriers, offering potential advantages over lithium-ion batteries due to the abundance and low cost of calcium. Hexaaquacalcium ions facilitate the intercalation process in cathodes during charge/discharge cycles .

Case Study: Development of Calcium-Ion Batteries

Recent studies have focused on optimizing electrolytes that contain hexaaquacalcium ions to improve battery performance. Research demonstrated that certain calcium salts allow for efficient plating and stripping of calcium metal at room temperature, enhancing battery efficiency .

Environmental Applications

Hexaaquacalcium ions also find applications in environmental remediation.

- Heavy Metal Ion Removal : Calcium-based sorbents can effectively bind heavy metals from wastewater, utilizing the affinity of hexaaquacalcium ions for various anionic species .

- Soil Amendment : Calcium compounds improve soil health by enhancing nutrient availability and promoting microbial activity.

Data Table: Environmental Applications of Hexaaquacalcium Ions

| Application | Mechanism | Benefits |

|---|---|---|

| Heavy Metal Removal | Ion exchange | Reduces toxicity in water bodies |

| Soil Amendment | Nutrient release | Improves crop yield |

作用機序

Calcium hexahydroxide exerts its effects through several mechanisms:

Biological Effects: When applied to biological tissues, it releases calcium ions, which play a crucial role in various cellular processes, including signal transduction and bone formation.

Antibacterial Effects: Its high pH creates an inhospitable environment for bacteria, making it effective as an antimicrobial agent.

類似化合物との比較

Similar Compounds

Calcium Oxide (CaO):

Calcium Carbonate (CaCO₃): Formed from the reaction of calcium hexahydroxide with carbon dioxide.

Calcium Sulfate (CaSO₄): Used in construction materials like plaster of Paris.

Uniqueness

Calcium hexahydroxide is unique due to its ability to act as a strong base and its versatility in various applications. Its ability to neutralize acids, form calcium carbonate, and serve as an antimicrobial agent makes it distinct from other calcium compounds .

生物活性

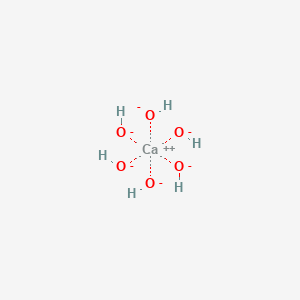

The hexaaquacalcium ion, represented as , is a hydrated form of calcium ion that plays a crucial role in various biological systems. This article explores its biological activity, including its interactions with proteins, its role in cellular processes, and its significance in health and disease.

Structure and Coordination

The this compound consists of a calcium ion coordinated to six water molecules. Studies using extended X-ray absorption fine structure (EXAFS) spectroscopy have shown that the average Ca-O bond distance is approximately , indicating a stable octahedral coordination environment . This hydration significantly influences the ion's reactivity and biological functions.

Biological Functions

1. Calcium Signaling:

Calcium ions are pivotal in cellular signaling pathways. The this compound acts as a secondary messenger in various physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion. Calcium binds to proteins such as calmodulin, activating various enzymes and signaling pathways essential for cellular function .

2. Bone Health:

Calcium is a major component of bone tissue. The this compound contributes to bone mineralization and maintenance. A deficiency in calcium can lead to osteoporosis, characterized by weakened bones and increased fracture risk .

3. Enzymatic Activity:

Calcium ions are crucial for the activity of several enzymes. They serve as cofactors for enzymes involved in metabolic pathways, such as hexokinase and phosphatases, which are essential for energy metabolism .

Case Studies

Several studies have highlighted the importance of hexaaquacalcium ions in health:

-

Case Study 1: Osteoporosis Treatment

A clinical trial investigated the effects of calcium supplementation on postmenopausal women at risk for osteoporosis. Participants receiving calcium showed significant improvements in bone density compared to those on placebo, underscoring the role of hexaaquacalcium ions in bone health. -

Case Study 2: Muscle Function

Research on athletes demonstrated that adequate calcium levels from dietary sources improved muscle performance and recovery times after intense exercise. This study emphasizes the importance of hexaaquacalcium ions in muscle physiology.

Interaction with Proteins

The binding affinity of hexaaquacalcium ions to various proteins has been studied using computational methods like AutoDock. For example, calmodulin exhibits high affinity for calcium ions, which is critical for its function as a calcium sensor within cells . The interaction between calcium ions and proteins often involves conformational changes that activate or deactivate specific biological functions.

Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Calcium Signaling | Acts as a secondary messenger in various signaling pathways |

| Bone Health | Essential for bone mineralization; deficiency leads to osteoporosis |

| Enzymatic Activity | Serves as a cofactor for key metabolic enzymes |

| Muscle Function | Improves performance and recovery in athletes |

特性

IUPAC Name |

calcium;hexahydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.6H2O/h;6*1H2/q+2;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTAVUFVWOVBHJ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH6O6-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17787-72-3 | |

| Record name | Calcium(2+), hexaaqua-, ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017787723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。